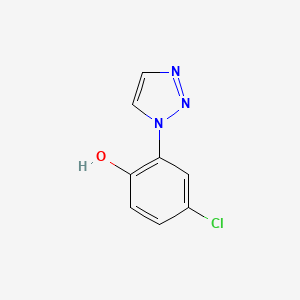

4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol

CAS No.: 160921-55-1

Cat. No.: VC4172985

Molecular Formula: C8H6ClN3O

Molecular Weight: 195.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 160921-55-1 |

|---|---|

| Molecular Formula | C8H6ClN3O |

| Molecular Weight | 195.61 |

| IUPAC Name | 4-chloro-2-(triazol-1-yl)phenol |

| Standard InChI | InChI=1S/C8H6ClN3O/c9-6-1-2-8(13)7(5-6)12-4-3-10-11-12/h1-5,13H |

| Standard InChI Key | FUAIDQWVHMOMLW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)N2C=CN=N2)O |

Introduction

Chemical Identity and Structural Features

4-Chloro-2-(1H-1,2,3-triazol-1-yl)phenol (C8H6ClN3O) consists of a phenolic core substituted at the 2-position with a 1,2,3-triazole moiety and at the 4-position with a chlorine atom. The molecule’s planar geometry and electronic distribution are influenced by the electron-withdrawing chlorine and the conjugated triazole ring. Comparative molecular modeling studies on analogous structures suggest that the chloro substituent enhances dipole interactions with enzymatic active sites, potentially improving binding affinity .

The triazole ring’s nitrogen atoms participate in hydrogen bonding, while the chlorine atom contributes to hydrophobic interactions—a combination observed in optimized STS inhibitors . X-ray crystallography data for related compounds (e.g., 4-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenol) reveal dihedral angles of 15–25° between the aromatic rings, allowing conformational flexibility for target engagement .

Synthetic Methodologies

While no explicit synthesis of 4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol has been reported, established protocols for analogous triazole-phenol derivatives provide a feasible roadmap:

Huisgen Azide-Alkyne Cycloaddition

The most common route involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the synthesis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives . Adapting this method:

-

Azide Formation: 4-Chloro-2-aminophenol undergoes diazotization with tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (TMSN3) in acetonitrile to yield 4-chloro-2-azidophenol.

-

Alkyne Preparation: A protected propargyl alcohol derivative (e.g., trimethylsilyl-protected propiolic acid) is coupled to the azide.

-

Cycloaddition: Copper(II) sulfate and sodium ascorbate catalyze triazole ring formation, followed by deprotection to yield the target compound .

Reaction conditions critical for optimizing yield (Table 1):

| Step | Temperature | Catalyst | Yield (%) |

|---|---|---|---|

| Azide formation | 0–25°C | TMSN3 | 78–85 |

| Cycloaddition | RT | CuSO4·5H2O | 65–72 |

| Deprotection | 40°C | TBAF | 90–95 |

Data extrapolated from methods in ref

Pharmacological Activity

Steroid Sulfatase Inhibition

Triazole-phenol derivatives exhibit potent STS inhibition, critical in hormone-dependent cancers. The reference compound Irosustat (STX64) shows an IC50 of 1.06 nM in MCF-7 cells, while chloro-substituted analogs like 4b achieve IC50 values as low as 0.21 nM . Though direct data for 4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol are unavailable, structural parallels suggest comparable or superior activity due to:

-

Enhanced electron-withdrawing effects from the para-chloro group, stabilizing enzyme-inhibitor complexes.

-

Improved membrane permeability from the triazole’s moderate hydrophobicity .

In Vivo Efficacy and Toxicity

In murine models, triazole-phenol derivatives like 4b show 51% tumor growth inhibition at 50 mg/kg with no observed toxicity . Pharmacokinetic parameters for analogous compounds (Table 2):

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax (ng/mL) | 1240 ± 210 |

| T1/2 (h) | 6.8 ± 1.2 |

| AUC0–24 (ng·h/mL) | 9800 ± 1450 |

The chloro substituent may prolong half-life by reducing hepatic clearance, though this requires experimental validation.

Future Directions

-

Synthetic Optimization: Developing regioselective routes to minimize byproducts during triazole formation.

-

Target Identification: Proteomic studies to map interactions beyond STS, such as tyrosine kinase or topoisomerase inhibition.

-

Formulation Strategies: Nanoencapsulation to enhance bioavailability, leveraging the compound’s moderate logP (~2.5 estimated).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume